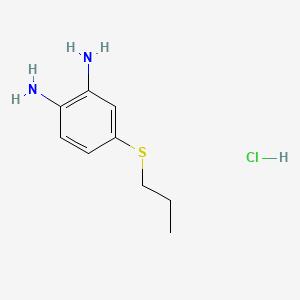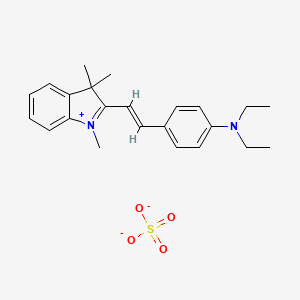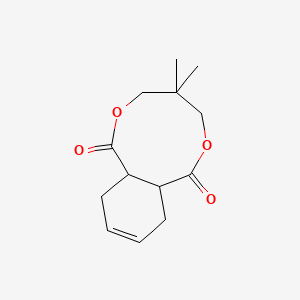
5-Cyano-5-methylhexylzinc bromide
Vue d'ensemble
Description
5-Cyano-5-methylhexylzinc bromide is an organozinc compound with the molecular formula C8H14BrNZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of synthetic chemistry due to its ability to form carbon-carbon bonds, making it a useful intermediate in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Cyano-5-methylhexylzinc bromide can be synthesized through the reaction of 5-cyano-5-methylhexyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction is carried out at low temperatures to ensure the stability of the organozinc compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyano-5-methylhexylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to maintain the stability of the organozinc reagent .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with alkyl halides can yield substituted alkanes, while reactions with carbonyl compounds can produce alcohols or ketones .
Applications De Recherche Scientifique
5-Cyano-5-methylhexylzinc bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 5-cyano-5-methylhexylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the cyano group, enhancing its nucleophilicity and allowing it to react with electrophiles to form new carbon-carbon bonds. This mechanism is crucial in various synthetic applications, enabling the formation of complex molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Cyano-5-methylhexylzinc chloride
- 5-Cyano-5-methylhexylzinc iodide
- 5-Cyano-5-methylhexylzinc fluoride
Uniqueness
5-Cyano-5-methylhexylzinc bromide is unique due to its specific reactivity and stability under certain conditions. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance of reactivity and stability, making it a preferred choice in many synthetic applications .
Propriétés
IUPAC Name |
bromozinc(1+);2,2-dimethylhexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N.BrH.Zn/c1-4-5-6-8(2,3)7-9;;/h1,4-6H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVDXAJZNDEELG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC[CH2-])C#N.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate](/img/structure/B1609175.png)













